Ethyl 18-chlorooctadecanoate
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Overview
Description
Ethyl 18-chlorooctadecanoate is an organic compound with the molecular formula C20H39ClO2 and a molecular weight of 346.97 g/mol . It is an ester derived from octadecanoic acid (stearic acid) with a chlorine atom substituted at the 18th carbon position and an ethyl group esterified at the carboxyl end. Esters like this compound are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 18-chlorooctadecanoate can be synthesized through the esterification of 18-chlorooctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the chlorination of octadecanoic acid followed by esterification with ethanol. The use of catalysts and controlled reaction environments ensures high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in ethyl 18-chlorooctadecanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 18-hydroxyoctadecanoate.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce 18-chlorooctadecanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 18-hydroxyoctadecanoate.
Hydrolysis: 18-chlorooctadecanoic acid and ethanol.
Reduction: 18-chlorooctadecanol.
Scientific Research Applications
Ethyl 18-chlorooctadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the study of esterification and substitution reactions.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature, which can influence membrane fluidity and permeability.
Medicine: Explored for its potential use in drug delivery systems, where its ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of surfactants and emulsifiers due to its surface-active properties.
Mechanism of Action
The mechanism of action of ethyl 18-chlorooctadecanoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing 18-chlorooctadecanoic acid and ethanol. The chlorine atom can participate in further biochemical reactions, potentially affecting cellular processes such as signal transduction and membrane dynamics.
Comparison with Similar Compounds
Ethyl stearate: An ester of stearic acid without the chlorine substitution, used in similar applications but with different reactivity.
Methyl 18-chlorooctadecanoate: A methyl ester analog with similar properties but different solubility and reactivity due to the methyl group.
18-Chlorooctadecanoic acid: The parent acid of this compound, used in the synthesis of various derivatives.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for studying the effects of halogen substitution in long-chain fatty acid derivatives.
Properties
Molecular Formula |
C20H39ClO2 |
---|---|
Molecular Weight |
347.0 g/mol |
IUPAC Name |
ethyl 18-chlorooctadecanoate |
InChI |
InChI=1S/C20H39ClO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI Key |
JZFRMBVTDNYVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCl |
Origin of Product |
United States |
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